molecular formula C8H9NS B2607399 2,3-Dihydro-1-benzothiophen-3-amine CAS No. 1154342-11-6

2,3-Dihydro-1-benzothiophen-3-amine

Cat. No.: B2607399
CAS No.: 1154342-11-6
M. Wt: 151.23
InChI Key: DNIHSQRMUDUEQZ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzothiophen-3-amine is an organic compound with the molecular formula C8H9NS It is a derivative of benzothiophene, characterized by the presence of an amine group at the third position of the dihydrobenzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1-benzothiophen-3-amine typically involves the hydrogenation of benzothiophene derivatives. One efficient method is the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. This method yields various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high enantioselectivity and yield . The reaction conditions often include the use of Rhodium catalysts and specific ligands to achieve high reactivity and selectivity.

Industrial Production Methods: Industrial production of this compound may involve similar catalytic hydrogenation processes, scaled up to meet production demands. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1-benzothiophen-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding sulfoxide or sulfone derivatives.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel are employed.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiophene derivatives.

Scientific Research Applications

2,3-Dihydro-1-benzothiophen-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-benzothiophen-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the specific context.

Comparison with Similar Compounds

    2,3-Dihydrobenzo[b]thiophene 1,1-dioxides: These compounds share a similar core structure but differ in their oxidation state and functional groups.

    Benzothiophene: The parent compound without the dihydro or amine modifications.

    Thiophene: A simpler sulfur-containing heterocycle.

Uniqueness: 2,3-Dihydro-1-benzothiophen-3-amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields of research.

Properties

IUPAC Name

2,3-dihydro-1-benzothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIHSQRMUDUEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2S1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154342-11-6
Record name 2,3-dihydro-1-benzothiophen-3-amine
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